methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, thiophene derivatives, and pyrazole derivatives. Common synthetic routes could involve:
Formation of the Thiazole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: This could be achieved through coupling reactions using reagents like hydrazines and diketones.
Esterification: The final step might involve the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Pyrazole Derivatives: Compounds containing pyrazole moieties.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.
Uniqueness
Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H18N4O4S2 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H18N4O4S2/c1-25-14(11-13(24-25)16-9-6-10-30-16)19(26)23-21-22-17(20(27)29-3)18(31-21)12-7-4-5-8-15(12)28-2/h4-11H,1-3H3,(H,22,23,26) |
InChI Key |
HCFLWEBISOROEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
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